N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-18(24(3,19)20)15-11-14(9-10-16(15)23-2)25(21,22)17-12-13-7-5-4-6-8-13/h4-11,17H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKLKDWWWICHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the benzyl and methoxy groups, followed by the sulfonamide formation. One common method involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with N-methylmethanesulfonamide in the presence of a base such as triethylamine. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide nitrogen can act as a weak nucleophile in SN1-like reactions. For example, benzylation occurs via benzylic carbocation intermediates under mildly basic conditions:
Reaction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | Potassium carbonate (KCO) | |
| Temperature | Room temperature (25°C) | |
| Yield | 85–92% |
This reaction proceeds via an SN1-like mechanism, where benzyl bromide generates a stable benzylic carbocation, which reacts with the deprotonated sulfonamide ( , Scheme 2).
Suzuki Cross-Coupling for Biphenyl Formation
The aryl bromide moiety (if present) undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives:
Reaction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh) | |
| Base | NaCO | |
| Solvent | Dioxane/HO | |
| Yield | 72–92% |
This method enables the introduction of diverse aryl groups, enhancing structural versatility ( , Section 2.2).
Deprotection of Methoxy Groups
The methoxy group undergoes demethylation using strong Lewis acids like BBr:
Reaction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reagent | Boron tribromide (BBr) | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0°C to room temperature | |
| Yield | 52–75% |
This step is critical for generating phenolic intermediates for further functionalization ( , Section 2.3).
Acid/Base Hydrolysis of Sulfonamides
The sulfonamide group resists hydrolysis under mild conditions but cleaves under harsh acidic or basic environments:
Reaction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Acid | Concentrated HCl | |
| Temperature | Reflux (110°C) | |
| Yield | 60–78% |
Crystallographic Insights
Single-crystal X-ray diffraction of analogous N-allyl-N-benzyl sulfonamides reveals:
-
Bond lengths : S–O (1.434–1.449 Å), S–N (1.636 Å) ( , Table 5).
-
Torsion angles : C–S–N–C = 84.2° (gauche conformation) ( , Section 3.2).
-
Intermolecular interactions : C–H···N hydrogen bonds stabilize the crystal lattice ( , Figure 4).
Mechanistic and Practical Considerations
-
Solvent effects : Polar aprotic solvents (THF, DCM) enhance ionic intermediate stability ( , ).
-
Base selection : KCO optimizes yields without side reactions compared to NaOH ( , Section 2.1).
-
Catalyst efficiency : Pd(PPh) provides robust cross-coupling activity with minimal byproducts ( , Section 2.2).
Scientific Research Applications
Antibacterial Properties
The compound exhibits significant antibacterial activity, primarily through the inhibition of bacterial dihydropteroate synthase. This enzyme is crucial for folate synthesis in bacteria, and its inhibition leads to suppressed bacterial growth. The sulfonamide functional group is well-documented for its effectiveness against various bacterial strains, making this compound a candidate for further pharmacological studies.
Anticancer Potential
Emerging research suggests that N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide may also target specific mutations in cancer cells. Its mechanism of action could involve interference with pathways critical for cancer cell proliferation, warranting further investigation into its anticancer properties.
Case Studies and Research Findings
Recent studies have documented the interactions of this compound with biological targets:
- Inhibition Studies : Laboratory experiments demonstrated effective binding to bacterial enzymes, confirming its potential as an antibacterial agent.
- Cell Line Testing : Preliminary tests on cancer cell lines indicated that the compound may inhibit cell growth, suggesting its potential as an anticancer therapeutic.
These findings underscore the need for further research to establish dosage, efficacy, and safety profiles for clinical applications.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Analogues
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c)
- Structure: Features a quinazolinone core linked to a sulfonamide group via an ethenyl bridge. The para-methoxyphenyl group enhances COX-2 inhibition.
- Activity: Exhibits 47.1% COX-2 inhibition at 20 μM, surpassing earlier quinazolinone derivatives (e.g., 27.7% inhibition at 22 μM) but less potent than celecoxib (80.1% at 1 μM) .
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18)
- Structure : Contains a pyrazole ring linked to the sulfonamide via a propanamide chain.
- Synthesis : Derived from hydrazide intermediates under reflux with 2,4-pentanedione .
- Relevance : The pyrazole moiety in 18 may enhance metal-binding capacity, a feature absent in the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Lacks a sulfonamide group but includes an N,O-bidentate directing group for C–H functionalization.
- Application : Highlights the importance of directing groups in catalysis, suggesting that modifications to the sulfonamide’s N-benzyl group could enable similar reactivity in the target compound .
Table 1: COX-2 Inhibition and Antiviral Activity of Selected Sulfonamides
- Antiviral Potential: The sulfonamide derivative M10 (binding score: -8.2 kcal/mol) demonstrates strong docking affinity for viral proteases (Mpro), suggesting that the target compound’s sulfonamide core could confer similar antiviral properties if optimized .
Biological Activity
N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry, particularly as an antibacterial and potentially anticancer agent. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 446.5 g/mol. Its structure features:
- Benzyl Group : Enhances lipophilicity, aiding in cellular penetration.
- Methoxy Group : May influence the compound’s reactivity and solubility.
- Sulfonamide Moiety : Known for its antibacterial properties through inhibition of bacterial folate synthesis.
This compound primarily exerts its antibacterial effects by inhibiting dihydropteroate synthase , an enzyme critical for the synthesis of folate in bacteria. This inhibition leads to a blockade in folate production, essential for nucleic acid synthesis, thereby suppressing bacterial growth.
Antibacterial Properties
Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. The mechanism involves:
- Inhibition of Folate Synthesis : By blocking dihydropteroate synthase.
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. Preliminary findings indicate that it could target specific cancer mutations, warranting further pharmacological investigation.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Sulfonamide : Reaction of sulfonyl chloride with an amine.
- Benzylation : Introduction of the benzyl group under optimized conditions to enhance yield and purity.
Optimized reaction conditions may include high-pressure reactors or continuous flow systems to improve efficiency.
Table 1: Summary of Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | E. coli | 5.0 | Significant growth inhibition observed. |
| Antibacterial | S. aureus | 3.2 | Effective against resistant strains. |
| Anticancer (in vitro) | HeLa cells | 10.0 | Induces apoptosis in cancer cells. |
Case Study: Antiviral Potential
In related studies on structurally similar compounds, such as N-phenylbenzamide derivatives, there was observed broad-spectrum antiviral activity against viruses like HIV and HBV through mechanisms involving intracellular modulation of antiviral proteins like APOBEC3G . This suggests potential pathways for further exploration regarding the antiviral capabilities of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
